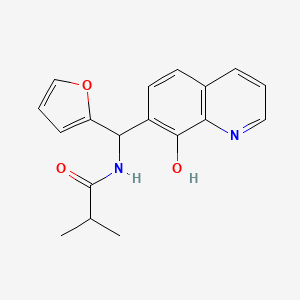

N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: ML066 的合成涉及在合适的催化剂存在下,8-羟基喹啉与糠醛反应生成中间体。然后,在受控条件下,该中间体与异丁酰氯反应生成 ML066。该反应通常需要二氯甲烷之类的溶剂和三乙胺之类的碱来促进该过程。

工业生产方法: ML066 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 制备型高效液相色谱 (prep-HPLC) 等技术被用于纯化该化合物 .

反应类型:

氧化: ML066 可以发生氧化反应,通常在过氧化氢或高锰酸钾之类的氧化剂存在下进行。

还原: ML066 的还原反应可以使用硼氢化钠或氢化铝锂之类的还原剂进行。

取代: ML066 可以参与取代反应,其中分子上的官能团被其他基团取代。这些反应的常用试剂包括卤素和亲核试剂。

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾;酸性或碱性条件。

还原: 硼氢化钠,氢化铝锂;通常在无水溶剂中。

取代: 卤素,亲核试剂;各种溶剂和温度,具体取决于具体的反应。

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生醌衍生物,而还原可以产生醇或胺。

科学研究应用

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline, including N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide, exhibit significant antimicrobial activity. A study highlighted that 8-hydroxyquinoline derivatives can inhibit bacterial cell division by targeting the FtsZ protein in Gram-positive bacteria. The compound showed varying degrees of inhibition against strains like Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have demonstrated that derivatives containing the 8-hydroxyquinoline nucleus can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substituents showed IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal and hepatocellular carcinoma cell lines, suggesting that modifications to the chemical structure can enhance bioactivity .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of various 8-hydroxyquinoline derivatives, including this compound. The results showed promising inhibition zones against S. aureus, indicating its potential use in treating bacterial infections .

- Cytotoxicity Screening : Another research effort focused on testing this compound against different cancer cell lines (e.g., A549, MCF-7). The cytotoxicity was assessed using standard assays, revealing that certain derivatives exhibited significant antiproliferative effects comparable to established anticancer drugs .

- Antioxidant Activity : While primarily noted for its antimicrobial and anticancer properties, preliminary studies also investigated the antioxidant capabilities of this compound using the DPPH assay. Although results indicated lower antioxidant activity compared to standard antioxidants like ascorbic acid, further modifications may enhance this property .

作用机制

ML066 通过调节表观遗传标记发挥其作用,特别针对组蛋白脱乙酰酶 (HDAC) 和 DNA 甲基转移酶 (DNMT)。通过抑制这些酶,ML066 可以分别改变组蛋白和 DNA 的乙酰化和甲基化状态。 这会导致基因表达发生改变,并且会影响参与生长、分化和凋亡的各种细胞通路 .

类似化合物:

- N-(呋喃-2-基甲基)-8-羟基喹啉

- N-(呋喃-2-基(8-羟基喹啉-7-基)甲基)乙酰胺

- N-(呋喃-2-基(8-羟基喹啉-7-基)甲基)丙酰胺

比较: ML066 由于其特定的取代模式和异丁酰胺基团的存在而具有独特性。这种结构特征增强了其与类似化合物相比,调节表观遗传标记的能力。 此外,ML066 在抑制 HDAC 和 DNMT 方面已显示出更高的效力和选择性,使其成为表观遗传研究中宝贵的工具 .

相似化合物的比较

- N-(Furan-2-ylmethyl)-8-hydroxyquinoline

- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)acetamide

- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)propionamide

Comparison: ML066 is unique due to its specific substitution pattern and the presence of the isobutyramide group. This structural feature enhances its ability to modulate epigenetic markers compared to similar compounds. Additionally, ML066 has shown higher potency and selectivity in inhibiting HDACs and DNMTs, making it a valuable tool in epigenetic research .

生物活性

N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide is a complex organic compound that combines the structural motifs of furan and quinoline, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following IUPAC name:

Molecular Formula

The molecular formula is C18H18N2O3, with a molecular weight of approximately 310.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects on rapidly dividing cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its potential anticancer activity.

- Reactive Intermediate Formation : The presence of the nitro group allows for bioreduction, forming reactive intermediates that can damage cellular components, including proteins and lipids.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives with quinoline structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies focusing on its effects on cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF7) and colon cancer cells (HT29).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HT29 | 20 | Cell cycle arrest |

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers at XYZ University demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : Another study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

属性

分子式 |

C18H18N2O3 |

|---|---|

分子量 |

310.3 g/mol |

IUPAC 名称 |

N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |

InChI |

InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22) |

InChI 键 |

PBZYAPZLINAHET-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

规范 SMILES |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。